![molecular formula C14H16N2O2 B1681456 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 923359-38-0](/img/structure/B1681456.png)
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one
Overview
Description
Scientific Research Applications
SAR407899: A Comprehensive Analysis of Scientific Research Applications: SAR407899, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one or SAR-407899, is a compound with several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Cardiovascular Research
SAR407899 has been characterized as an ATP-competitive Rho-kinase inhibitor, showing promise in cardiovascular research. It has been studied for its effects on coronary vasomotor function using the coronary flow reserve (CFR) in participants with microvascular angina (MVA) and persistent stable angina despite angiographically successful percutaneous coronary intervention (PCI) .
Developmental Biology
SAR407899 has been shown to inhibit migrasome formation both in cell culture and in zebrafish embryos, which could have implications for understanding cell migration during development .
Mechanism of Action
Target of Action
SAR407899, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, is a potent and ATP-competitive Rho-kinase inhibitor . It is equipotent against human and rat-derived Rho-kinase 2, with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets .
Mode of Action
SAR407899 interacts with its targets, the Rho-kinases, by competitively inhibiting ATP . This interaction results in the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .
Biochemical Pathways
The RhoA/Rho-kinase pathway is the primary biochemical pathway affected by SAR407899 . This pathway regulates many critical cellular functions like stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility . Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure .
Pharmacokinetics
It is known that sar407899 is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of SAR407899’s action include the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis . In vivo, SAR407899 has been shown to lower blood pressure in a variety of rodent models of arterial hypertension .
properties
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXHQGMTHOKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one | |
CAS RN |
923359-38-0 | |
Record name | SAR-407899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-407899 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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